Palladium, bis(1-butyl-1H-imidazole)dichloro-
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Overview
Description
Palladium, bis(1-butyl-1H-imidazole)dichloro-: is a coordination compound with the chemical formula C14H24Cl2N4Pd . This compound is known for its application as a palladium catalyst in various organic synthesis reactions. It is a solid powder that is soluble in organic solvents like chloroform and ethanol but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Palladium, bis(1-butyl-1H-imidazole)dichloro- typically involves the coordination reaction between palladium chloride (PdCl2) and 1-butyl-1H-imidazole in an organic solvent. The reaction is usually carried out under inert conditions to prevent oxidation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the reactants and maintaining strict control over the reaction conditions. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: Palladium, bis(1-butyl-1H-imidazole)dichloro- undergoes various types of reactions, including:
Oxidation: This compound can participate in oxidation reactions where it acts as a catalyst.
Reduction: It can also be involved in reduction reactions, facilitating the reduction of other compounds.
Substitution: The compound can undergo substitution reactions where the ligands around the palladium center are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands like phosphines or amines can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction, the product would be a new palladium complex with different ligands .
Scientific Research Applications
Chemistry: Palladium, bis(1-butyl-1H-imidazole)dichloro- is widely used as a catalyst in organic synthesis reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential in drug development and as a catalyst in the synthesis of biologically active compounds .
Industry: In the industrial sector, it is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its catalytic properties make it valuable for large-scale chemical manufacturing processes .
Mechanism of Action
The mechanism by which Palladium, bis(1-butyl-1H-imidazole)dichloro- exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of the substrates, making them more reactive and allowing for the desired chemical transformations to occur. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
- Palladium, bis(1-methyl-1H-imidazole)dichloro-
- Palladium, bis(1-ethyl-1H-imidazole)dichloro-
- Palladium, bis(1-propyl-1H-imidazole)dichloro-
Uniqueness: Palladium, bis(1-butyl-1H-imidazole)dichloro- is unique due to its specific ligand structure, which can influence its reactivity and selectivity in catalytic reactions. The butyl group provides a different steric and electronic environment compared to methyl, ethyl, or propyl groups, potentially leading to variations in catalytic performance .
Properties
Molecular Formula |
C14H24Cl2N4Pd |
---|---|
Molecular Weight |
425.7 g/mol |
IUPAC Name |
1-butylimidazole;dichloropalladium |
InChI |
InChI=1S/2C7H12N2.2ClH.Pd/c2*1-2-3-5-9-6-4-8-7-9;;;/h2*4,6-7H,2-3,5H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
BSFSLCYJLMFYRG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCN1C=CN=C1.CCCCN1C=CN=C1.Cl[Pd]Cl |
Origin of Product |
United States |
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